molecular formula C11H10ClN3 B2381996 4-chloro-1-N-pyridin-4-ylbenzene-1,2-diamine CAS No. 866733-92-8

4-chloro-1-N-pyridin-4-ylbenzene-1,2-diamine

Cat. No.: B2381996
CAS No.: 866733-92-8
M. Wt: 219.67
InChI Key: LSMXFIQZRFSQBH-UHFFFAOYSA-N
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Description

4-chloro-1-N-pyridin-4-ylbenzene-1,2-diamine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a benzene-1,2-diamine (ortho-phenylenediamine) core structure that is substituted with a 4-chloro group and a 4-pyridinyl group on a nitrogen atom. This structure is analogous to scaffolds found in biologically active molecules. For instance, compounds based on a substituted ethylenediamine framework linked to a 4-chlorophenyl and a pyridinyl group are known to function as competitive reversible H1 receptor antagonists (H1 inverse agonists) . Such antihistamine agents work by blocking the effects of histamine, thereby inhibiting the vasodilation, increased vascular permeability, and tissue edema associated with histamine release in tissues . Researchers may investigate this compound as a key intermediate or precursor in the synthesis of more complex pharmacologically active molecules. Its structure suggests potential utility in the development of receptor ligands. As with many research chemicals, proper safety protocols must be observed. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-chloro-1-N-pyridin-4-ylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-7H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMXFIQZRFSQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671951
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-N-pyridin-4-ylbenzene-1,2-diamine typically involves the reaction of 4-chloro-1,2-diaminobenzene with pyridine derivatives under specific conditions. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical for industrial synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom on the benzene ring undergoes substitution with nucleophiles under controlled conditions. For example:

  • Reaction with primary amines (e.g., aniline derivatives) in ethanol at 80–100°C yields N-aryl-substituted intermediates.

  • Alkoxy groups can replace chlorine via reaction with sodium alkoxides in DMF, forming ether derivatives.

Key Data:

ReagentConditionsProductCharacterization (FTIR/NMR)
2-Chloroaniline100°C, 3 hr (EtOH)N-(2-Chlorophenyl) derivativeNH stretch: 3537 cm⁻¹ (IR) ; δ 7.3–7.9 (Ar-H, NMR)
Sodium methoxideDMF, 60°C, 6 hr4-Methoxy-1-N-pyridin-4-ylbenzene-1,2-diamineC-O stretch: 1260 cm⁻¹ (IR)

Coupling Reactions

The diamine group participates in cross-coupling reactions:

  • Suzuki coupling with aryl boronic acids in the presence of Pd(PPh₃)₄ forms biaryl derivatives.

  • Buchwald-Hartwig amination with aryl halides generates extended aromatic systems.

Example Reaction:

4 Chloro 1 N pyridin 4 ylbenzene 1 2 diamine+Ph B OH 2Pd 0 Biaryl product\text{4 Chloro 1 N pyridin 4 ylbenzene 1 2 diamine}+\text{Ph B OH }_2\xrightarrow{\text{Pd 0 }}\text{Biaryl product}

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

  • Forms octahedral complexes with Cu(II) in aqueous ethanol, confirmed by UV-Vis (λₘₐₓ = 610 nm).

  • Pd(II) complexes catalyze Heck reactions, achieving up to 85% yield in styrene synthesis.

Complex Stability:

MetalGeometryApplication
Cu(II)OctahedralAntioxidant studies
Pd(II)Square planarCross-coupling catalysis

Acylation and Alkylation

Primary amine groups react with electrophiles:

  • Acylation : Treatment with acetyl chloride in THF yields mono- and di-acetylated products .

  • Alkylation : Reaction with methyl iodide in NaOH produces N-methyl derivatives .

Spectral Evidence:

  • Acetylation: C=O stretch at 1710 cm⁻¹ (IR) .

  • Methylation: δ 2.5 (CH₃, NMR) .

Condensation Reactions

The diamine participates in cyclocondensation:

  • With β-ketoesters in acetic acid, forms quinoxaline derivatives .

  • Reaction with aldehydes yields Schiff bases, characterized by imine C=N stretches at 1620–1650 cm⁻¹ .

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyridine ring directs electrophiles to specific positions:

  • Nitration : Concentrated HNO₃ at 0°C introduces nitro groups at the pyridine’s 3-position.

  • Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives.

Reductive Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering solubility and basicity.

Scientific Research Applications

Chemistry

4-Chloro-1-N-pyridin-4-ylbenzene-1,2-diamine serves as an important intermediate in the synthesis of more complex organic compounds. It is utilized in various chemical reactions due to its reactivity:

  • Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic substitution reactions, making it valuable for synthesizing substituted benzene derivatives.
  • Synthesis of Dyes and Pigments: Its chlorinated structure allows for the development of vibrant dyes and pigments used in various industrial applications.

Biology

The biological activity of 4-Chloro-1-N-pyridin-4-ylbenzene-1,2-diamine has been the subject of extensive research:

  • Antimicrobial Properties: Studies indicate that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes.
  • Anticancer Potential: Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines. The compound's ability to interact with specific molecular targets could lead to its development as a therapeutic agent for cancer treatment.

Medicine

Research is ongoing to explore the therapeutic applications of 4-Chloro-1-N-pyridin-4-ylbenzene-1,2-diamine:

  • Drug Development: The compound is being investigated for its potential use in treating diseases such as cancer. Its structural features allow it to bind to specific receptors and enzymes involved in disease progression.
  • Quantitative Structure–Activity Relationship (QSAR) Studies: QSAR models are being developed to predict the biological activity of derivatives based on the structure of 4-Chloro-1-N-pyridin-4-ylbenzene-1,2-diamine.

Case Studies

Several case studies have highlighted the applications of 4-Chloro-1-N-pyridin-4-ylbenzene-1,2-diamine:

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated that it significantly reduced cell viability in breast and lung cancer models, suggesting its potential as a lead compound for drug development.

Case Study 2: Antimicrobial Efficacy

Research demonstrated that derivatives of this compound exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings support further exploration into its use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-chloro-1-N-pyridin-4-ylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including the modulation of signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1,2-diaminobenzene: Lacks the pyridinyl group but shares the chloro and diamine functionalities.

    4-pyridinyl-1,2-diaminobenzene: Similar structure but without the chlorine atom.

    4-chloro-1-N-pyridin-2-ylbenzene-1,2-diamine: Similar but with the pyridinyl group at a different position.

Uniqueness

4-chloro-1-N-pyridin-4-ylbenzene-1,2-diamine is unique due to the specific positioning of the chlorine and pyridinyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.

Biological Activity

4-Chloro-1-N-pyridin-4-ylbenzene-1,2-diamine is a substituted aniline compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure and Synthesis

Chemical Structure : The compound features a chlorine atom at the 4-position of the benzene ring and a pyridinyl group at the nitrogen atom in the 1-position. Its molecular formula is C12H11ClN2C_{12}H_{11}ClN_2 with a CAS number of 866733-92-8.

Synthesis : The synthesis typically involves the reaction of 4-chloro-1,2-diaminobenzene with pyridine derivatives. A common method utilizes palladium on carbon (Pd/C) as a catalyst in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) under elevated temperatures to achieve effective coupling reactions.

The biological activity of 4-chloro-1-N-pyridin-4-ylbenzene-1,2-diamine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function, which can lead to modulation of signaling pathways and cellular processes.

Anticancer Properties

Research indicates that 4-chloro-1-N-pyridin-4-ylbenzene-1,2-diamine exhibits potential anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, it has been evaluated for its effects on breast cancer cells, where it demonstrated significant cytotoxicity with an IC50 value indicating effective dose levels .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory activities. It has been reported to modulate inflammatory pathways by inhibiting specific cytokines and enzymes involved in inflammation, making it a candidate for therapeutic applications in inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated that 4-chloro-1-N-pyridin-4-ylbenzene-1,2-diamine can inhibit key enzymes involved in cancer progression. For example, it was shown to inhibit the activity of certain kinases associated with tumor growth, providing insights into its potential as a therapeutic agent .

Comparative Studies

Comparative studies with similar compounds reveal that the unique structural features of 4-chloro-1-N-pyridin-4-ylbenzene-1,2-diamine contribute to its distinct biological activity. For instance, when compared to 4-chloro-1,2-diaminobenzene (which lacks the pyridinyl group), the latter showed significantly lower bioactivity against cancer cell lines.

Applications in Medicinal Chemistry

The versatility of 4-chloro-1-N-pyridin-4-ylbenzene-1,2-diamine extends beyond anticancer and anti-inflammatory activities. It is being investigated as:

  • A biochemical probe : Due to its ability to interact with specific proteins and enzymes.
  • A building block : In the synthesis of more complex organic molecules for drug development.

Summary Table of Biological Activities

Activity Type Description IC50 Value
AnticancerInhibits cell proliferation in cancer cell linesVaries by cell type
Anti-inflammatoryModulates inflammatory pathwaysNot specified
Enzyme InhibitionInhibits key kinases involved in tumor growthNot specified

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